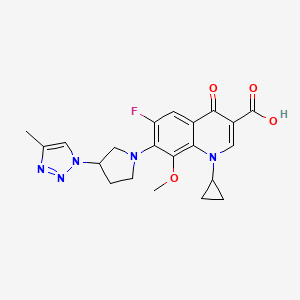
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is commonly used in the treatment of various bacterial infections. This compound is particularly effective against Gram-positive and Gram-negative bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- involves multiple steps. The key steps include the formation of the quinoline core, introduction of the cyclopropyl group, and the addition of the fluoro and methoxy substituents. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and reagents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the quinoline core.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methods.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Used in the development of new antibiotics and treatment protocols for bacterial infections.
Industry: Employed in the production of pharmaceutical formulations and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- involves the inhibition of bacterial DNA synthesis. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: A related compound with enhanced activity against Gram-positive bacteria and improved pharmacokinetics.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- is unique due to its specific substituents, which confer distinct antibacterial properties and pharmacokinetic profiles. Its combination of a cyclopropyl group, fluoro, and methoxy substituents makes it particularly effective against a wide range of bacterial pathogens.
Eigenschaften
CAS-Nummer |
168959-31-7 |
|---|---|
Molekularformel |
C21H22FN5O4 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(4-methyltriazol-1-yl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN5O4/c1-11-8-27(24-23-11)13-5-6-25(9-13)18-16(22)7-14-17(20(18)31-2)26(12-3-4-12)10-15(19(14)28)21(29)30/h7-8,10,12-13H,3-6,9H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
SAFXMYKFBXWQGD-UHFFFAOYSA-N |
SMILES |
CC1=CN(N=N1)C2CCN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |
Kanonische SMILES |
CC1=CN(N=N1)C2CCN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |
Synonyme |
SYN 1253 SYN-1253 SYN1253 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(5-Hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid](/img/structure/B1244405.png)
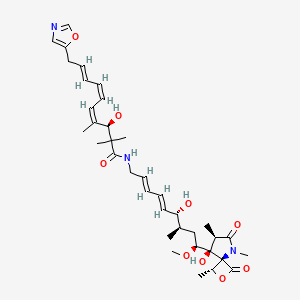
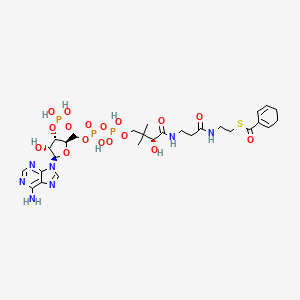
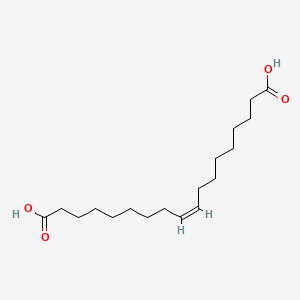
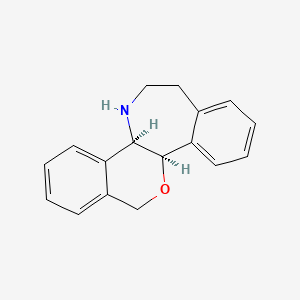

![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1244420.png)
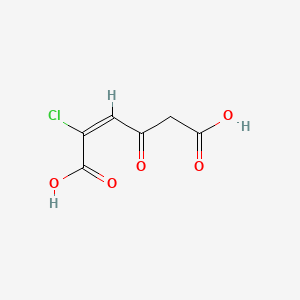
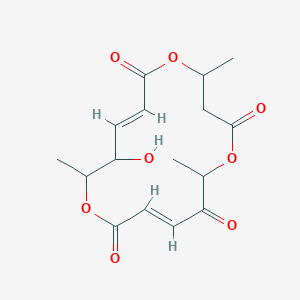
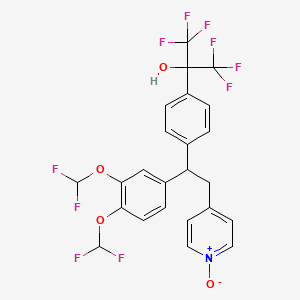
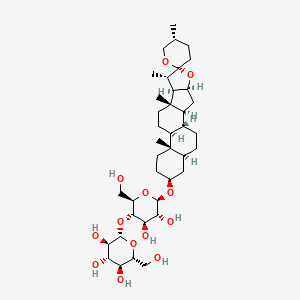

![5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine](/img/structure/B1244427.png)

